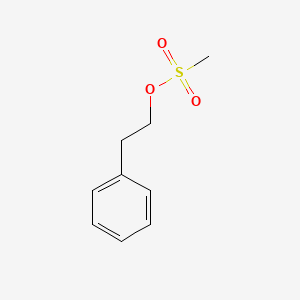

Phenethyl methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLPKLKVZDQOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173844 | |

| Record name | Methanesulfonic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20020-27-3 | |

| Record name | Methanesulfonic acid, 2-phenylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20020-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 2-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenethyl methanesulfonate chemical properties and structure

An In-depth Technical Guide to Phenethyl Methanesulfonate: Properties, Synthesis, and Application

Executive Summary: this compound (phenethyl mesylate) is a crucial intermediate in modern organic synthesis, particularly within the pharmaceutical industry. As an alkylating agent, its utility is defined by the exceptional leaving group ability of the methanesulfonate (mesylate) moiety, which facilitates efficient nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic signature, a robust synthesis protocol with mechanistic insights, and its application in drug development. Furthermore, it outlines the critical safety and handling procedures required for this class of compounds.

The Role of Mesylates in Modern Synthesis

In the landscape of drug development and fine chemical synthesis, the efficient transformation of functional groups is paramount. Alcohols, while abundant and versatile precursors, are often challenging substrates for direct nucleophilic substitution due to the poor leaving group nature of the hydroxide ion (HO⁻), a strong base.[1] The conversion of an alcohol to a sulfonate ester, such as a methanesulfonate (mesylate), is a foundational strategy to "activate" the hydroxyl group.[2]

The resulting mesylate is an excellent leaving group because its conjugate acid, methanesulfonic acid, is a strong acid, meaning the mesylate anion is a very weak and stable base.[1] This stability is conferred by the delocalization of the negative charge across the three oxygen atoms via resonance.[1] this compound thus serves as a potent electrophile, enabling the facile introduction of the valuable phenethyl moiety into a wide range of molecular scaffolds.[3]

Core Chemical and Physical Properties

Chemical Identity

This compound is an organic compound featuring a phenethyl group bonded to the oxygen of a methanesulfonate functional group.[3]

| Identifier | Value |

| IUPAC Name | 2-phenylethyl methanesulfonate[3] |

| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester[3] |

| CAS Number | 20020-27-3[4] |

| Molecular Formula | C₉H₁₂O₃S[3] |

| Molecular Weight | 200.26 g/mol [3] |

| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1[3] |

| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N[3] |

Physicochemical Properties

The compound is a clear liquid under standard conditions, a property that influences its handling and reaction setup.[3] Predicted and known properties are summarized below.

| Property | Value | Reference |

| Physical State | Clear Liquid (at 20°C) | [3] |

| Boiling Point | 358.1 ± 21.0 °C (Predicted) | [4] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temp. | 2-7°C (Refrigerated) | [3] |

Molecular Structure and Spectroscopic Signature

Structural Elucidation

The structure of this compound is straightforward, consisting of the phenethyl group (C₆H₅CH₂CH₂–), an ester linkage (–O–), and the methanesulfonyl group (CH₃SO₂–).

Caption: Chemical structure of 2-phenylethyl methanesulfonate.

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of this compound post-synthesis.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.

-

A singlet for the methyl protons of the mesylate group (–SO₂CH ₃) at approximately δ 2.9-3.1 ppm (3H).[5]

-

A triplet for the methylene protons attached to the phenyl ring (–CH ₂Ph) at approximately δ 2.9-3.0 ppm (2H).

-

A triplet for the methylene protons attached to the sulfonate oxygen (–OCH ₂–) at approximately δ 4.3-4.5 ppm .[5]

-

A multiplet for the aromatic protons of the phenyl group (–C₆H ₅) at approximately δ 7.2-7.4 ppm (5H).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will display characteristic shifts.

-

The methyl carbon of the mesylate group (–SO₂C H₃) around δ 37-39 ppm .

-

The methylene carbon attached to the phenyl ring (–C H₂Ph) around δ 35-37 ppm .

-

The methylene carbon attached to the oxygen (–OC H₂–) around δ 69-71 ppm .

-

Aromatic carbons (C ₆H₅) between δ 126-138 ppm .

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonate ester functional group.

-

Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching, appearing at approximately 1350-1365 cm⁻¹ and 1170-1180 cm⁻¹ , respectively.[5][6]

-

C-O stretching will be observed around 1000 cm⁻¹ .

-

C-H stretching from the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ , respectively.

-

-

MS (Mass Spectrometry): Electron impact mass spectrometry will result in characteristic fragmentation patterns.

-

The molecular ion peak (M⁺) at m/z = 200 .

-

A prominent peak at m/z = 105 corresponding to the phenethyl cation [C₆H₅CH₂CH₂]⁺.

-

A base peak at m/z = 91 due to the highly stable tropylium cation, formed by rearrangement of the benzyl fragment [C₆H₅CH₂]⁺.[7]

-

A fragment at m/z = 121 , corresponding to the loss of the methanesulfonyl radical [M - •SO₂CH₃].

-

Chemical Reactivity and Mechanism of Action

The Mesylate as a Superior Leaving Group

The synthetic power of this compound stems from its reactivity in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. The driving force is the conversion of the C-O bond into a C-Nu bond (where Nu is the nucleophile) by displacing the weakly basic and resonance-stabilized methanesulfonate anion.[1]

Mechanism of Alkylation

The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom bonded to the mesylate group. This concerted mechanism results in the inversion of stereochemistry at the electrophilic carbon, a critical consideration in the synthesis of chiral molecules.[2]

Caption: Generalized Sₙ2 mechanism for this compound.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved by reacting 2-phenylethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[5]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol with Rationale

-

Reagent Setup: To a solution of 2-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq).

-

Rationale: DCM is an inert solvent that dissolves the reactants well. A nitrogen atmosphere prevents side reactions with atmospheric moisture. A slight excess of the sulfonyl chloride ensures complete consumption of the starting alcohol.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Rationale: The reaction is exothermic. Cooling controls the reaction rate, prevents the formation of undesired byproducts, and improves safety.

-

-

Base Addition: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Rationale: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction. HCl must be neutralized to prevent it from protonating the starting alcohol or causing decomposition. Dropwise addition is crucial to manage the exotherm.[5]

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-7 hours. Monitor the reaction by TLC or HPLC.

-

Rationale: The initial low temperature ensures controlled esterification. Allowing the reaction to warm to room temperature drives it to completion.

-

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, saturated brine.

-

Rationale: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer, initiating the drying process.[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Rationale: Complete removal of water is essential before removing the solvent. Rotary evaporation efficiently removes the volatile DCM.

-

-

Purification: Purify the crude oil via silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

-

Rationale: Chromatography separates the desired product from any unreacted starting material and nonpolar byproducts, yielding the pure this compound.[8]

-

Applications in Drug Development and Research

This compound is not typically a final active pharmaceutical ingredient (API) but rather a high-value intermediate. Its primary role is to serve as a precursor for introducing the phenethyl group, which is a common structural motif in many biologically active compounds.

A key application is in the synthesis of complex chiral amines. For example, it is used as an intermediate in the synthesis of tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, where a cyanide nucleophile displaces the mesylate group.[3][8] This reaction is a critical step in building molecules with precise stereochemistry, which is often essential for pharmacological activity.

Safety, Handling, and Toxicology

Hazard Identification

This compound belongs to the family of alkylating agents. Compounds in this class, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are known to be potent mutagens and are considered suspected carcinogens.[9] They can alkylate nucleophilic sites on DNA, leading to genetic damage.[9] The compound should be handled as a hazardous substance.

Safe Handling and Storage Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator at 2-7°C.[3]

Decontamination and Disposal

Spills should be absorbed with an inert material (e.g., vermiculite) and placed in a sealed container for hazardous waste disposal. All waste materials contaminated with this compound must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its value lies in the predictable and efficient reactivity conferred by the mesylate group, transforming the chemically inert hydroxyl group of phenylethanol into an excellent leaving group. This activation enables a broad range of nucleophilic substitution reactions crucial for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

-

PrepChem.com. Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. Available from: [Link]

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. Available from: [Link]

- Bunton, C. A., et al. (1995). SN2 Reactions of a sulfonate ester in mixed cationic/phosphine oxide micelles. Langmuir.

-

The Royal Society of Chemistry. (2015). Supplemental Figure 1. NMR structures of the synthesized phenamil methanesulfonate. Available from: [Link]

-

Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information For. Available from: [Link]

-

Bunton, C. A., et al. SN2 reactions of a sulfonate ester in mixed cationic/nonionic micelles. ACS Publications. Available from: [Link]

-

Organic Chemistry Tutor. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. Available from: [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Wiley. Available from: [Link]

-

Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

National Center for Biotechnology Information. Methyl Methanesulfonate. PubChem Compound Database. Available from: [Link]

-

Unknown Source. Mass spectrometry. Available from: [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

PrepChem.com. Synthesis of 2-phenylethyl alcohol. Available from: [Link]

-

PrepChem.com. Synthesis of B. 2-(triphenylmethylthio)ethyl methanesulfonate. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Available from: [Link]

-

MDPI. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

-

ResearchGate. Infrared spectra of: (a) methanesulfonic acid, (b) copper... Available from: [Link]

-

National Institute of Standards and Technology. Methanesulfonic acid, ethyl ester. NIST Chemistry WebBook. Available from: [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

Chemistry Learning. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis [Video]. YouTube. Available from: [Link]

- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry.

-

National Institute of Standards and Technology. Phenylethyl Alcohol. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. This compound (20020-27-3) for sale [vulcanchem.com]

- 4. This compound , 98% , 20020-27-3 - CookeChem [cookechem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenethyl Methanesulfonate: A Technical Guide to its Mechanism of Action as a DNA Alkylating Agent

<

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl methanesulfonate (PMS) is a monofunctional alkylating agent belonging to the class of sulfonic acid esters. While not as extensively studied as canonical agents like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), its chemical structure—comprising a reactive methanesulfonate (mesylate) leaving group and a phenethyl moiety—dictates a potent capacity for covalent modification of biological nucleophiles. This guide provides an in-depth analysis of the chemical principles governing its action, the molecular mechanism of DNA alkylation, the resultant biological consequences, and the established methodologies for its study. By synthesizing principles from well-characterized analogues, this document offers a predictive and technically grounded framework for understanding PMS within the broader context of cancer chemotherapy and genetic toxicology.

Introduction: The Chemical Rationale of Alkylating Agents

Alkylating agents represent a cornerstone of cancer chemotherapy and a fundamental tool in genetic research.[1] Their therapeutic and mutagenic effects are rooted in their ability to covalently attach alkyl groups to nucleophilic sites on biomolecules, with deoxyribonucleic acid (DNA) being the principal target.[2][3] This covalent modification, or alkylation, disrupts the structure and function of DNA, leading to outcomes such as the inhibition of DNA replication, induction of mutations, and ultimately, cell death (apoptosis).[4][5]

Monofunctional agents, such as this compound, possess a single reactive site and primarily induce base modifications that can lead to mispairing during replication or create sites that are chemically unstable.[2] PMS is structurally defined by a phenethyl group attached to a methanesulfonate ester. The methanesulfonate (mesylate) group is an excellent leaving group, making the adjacent ethyl carbon of the phenethyl group highly electrophilic and susceptible to nucleophilic attack.[6] This inherent reactivity is the basis of its action as a DNA alkylating agent.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism by which this compound alkylates DNA is through a nucleophilic substitution reaction. The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is dictated by the structure of the alkylating agent, the nature of the nucleophile, and the solvent environment.[7][8]

2.1. The SN1 vs. SN2 Dichotomy

-

SN2 Mechanism: In a bimolecular (SN2) reaction, the nucleophile (e.g., a nitrogen atom on a DNA base) directly attacks the electrophilic carbon, displacing the leaving group in a single, concerted step.[7] This pathway is favored by primary alkyl halides and methanesulfonates, which have low steric hindrance.[9]

-

SN1 Mechanism: A unimolecular (SN1) reaction proceeds in two steps: first, the leaving group departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[10] This pathway is favored by tertiary substrates that can form stable carbocations.[11]

For this compound, a primary methanesulfonate, the reaction mechanism is expected to have significant SN2 character. However, the presence of the adjacent phenyl ring can stabilize a developing positive charge on the benzylic carbon through resonance, potentially introducing some SN1 character.[12] This dual potential suggests that PMS may be a particularly reactive agent. A study on various methanesulfonates showed that phenylethyl methanesulfonate has a relatively high mutagenicity, which can be explained by an increased SN1-reactivity.[12]

2.2. The Alkylation of DNA

DNA is rich in nucleophilic centers, making it a prime target for electrophiles like PMS.[13] The most reactive sites are the nitrogen and oxygen atoms of the purine and pyrimidine bases.[13][14] The primary targets for simple alkylating agents like methanesulfonates are:

-

N7-position of Guanine (N7-G): This is the most nucleophilic site in DNA and the most frequent site of alkylation for agents like MMS and EMS.[5][15]

-

N3-position of Adenine (N3-A): Another common site of alkylation.[16]

-

O6-position of Guanine (O6-G): While alkylated less frequently, this lesion is highly mutagenic because O6-alkylguanine can mispair with thymine instead of cytosine during DNA replication.[17]

The reaction with the N7 position of guanine is chemically favored and leads to the formation of N7-phenethylguanine. This adduct can destabilize the glycosidic bond, leading to depurination and the creation of an abasic (AP) site, which is itself a form of DNA damage.[18]

Caption: SN2 mechanism of DNA alkylation by this compound.

Biological Consequences and Cellular Responses

The formation of DNA adducts by this compound triggers a complex cascade of cellular events. These consequences range from error-free repair to mutagenesis and programmed cell death.[14]

3.1. Cytotoxicity and Mutagenicity

DNA alkylation can physically obstruct the machinery of replication and transcription, leading to stalled replication forks and single-strand breaks.[14] Lesions like N3-phenethyladenine are particularly cytotoxic because they block DNA polymerases.[18]

The mutagenic potential arises primarily from miscoding lesions like O6-phenethylguanine. During replication, DNA polymerase may incorrectly insert a thymine opposite the alkylated guanine, resulting in a G:C to A:T transition mutation after the next round of replication.[17]

3.2. DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract alkylation damage.[18][19] The primary pathways involved are:

-

Base Excision Repair (BER): This is the main pathway for repairing base lesions like N7-alkylguanine and N3-alkyladenine.[18][20] The process is initiated by a DNA glycosylase (e.g., AAG) that recognizes and excises the damaged base, creating an abasic site that is subsequently processed by other enzymes.[21]

-

Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly removes alkyl groups from the O6 position of guanine, transferring them to one of its own cysteine residues in a suicide mechanism.[22] While highly effective for methyl groups, its efficiency for larger adducts like the phenethyl group may be reduced.

-

Oxidative Demethylases: The AlkB family of proteins can repair certain N-alkylation adducts through an oxidative dealkylation process.[13][20]

If these repair pathways are overwhelmed or deficient, the cell may activate downstream signaling pathways leading to cell cycle arrest or apoptosis to prevent the propagation of damaged DNA.[22]

Sources

- 1. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 3. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Alkylating agents - BioPharma Notes [biopharmanotes.com]

- 6. This compound (20020-27-3) for sale [vulcanchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. savemyexams.com [savemyexams.com]

- 12. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkylation damage in DNA and RNA--repair mechanisms and medical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

What is the CAS number for 2-phenylethyl methanesulfonate

An In-depth Technical Guide to 2-Phenylethyl Methanesulfonate for Researchers, Scientists, and Drug Development Professionals

CAS Number: 20020-27-3

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-phenylethyl methanesulfonate, also known as phenethyl mesylate. Designed for professionals in research and drug development, this document delves into its chemical identity, synthesis, reactivity, applications, and the critical context of its role as a potential genotoxic impurity.

Compound Identification and Physicochemical Properties

2-Phenylethyl methanesulfonate is an organic compound featuring a phenethyl group attached to a methanesulfonate ester. This structure dictates its chemical behavior, particularly its utility as an alkylating agent in organic synthesis.[1]

Chemical Identifiers

A consistent and accurate identification is paramount in scientific research and regulatory documentation. The primary identifiers for 2-phenylethyl methanesulfonate are summarized below.

| Identifier Type | Value |

| CAS Number | 20020-27-3[1][2] |

| IUPAC Name | 2-phenylethyl methanesulfonate[1] |

| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester[1][2] |

| Molecular Formula | C₉H₁₂O₃S[1][2] |

| Molecular Weight | 200.26 g/mol [1] |

| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N[1] |

| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1[1] |

Physical and Chemical Properties

The physical state and stability of a compound are critical for its handling, storage, and application in chemical processes.

| Property | Value | Source |

| Physical State | Clear Liquid (at 20°C) | [1] |

| Boiling Point | 358.1 ± 21.0 °C (Predicted) | [2] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-7°C (Refrigerated), Sealed in dry conditions | [1][2] |

Synthesis and Reactivity

General Synthesis Pathway

The most common laboratory-scale synthesis of 2-phenylethyl methanesulfonate involves the reaction of 2-phenylethanol with methanesulfonyl chloride.[2] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The causality behind this choice is rooted in the high reactivity of the acid chloride. The base prevents the protonation of the starting alcohol and facilitates the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride.

Caption: General workflow for the synthesis of 2-phenylethyl methanesulfonate.

Reactivity as an Alkylating Agent

The core utility of 2-phenylethyl methanesulfonate in organic synthesis stems from its function as a potent alkylating agent.[1] The methanesulfonate ("mesylate") group is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms after it departs. This high degree of stabilization significantly lowers the activation energy for nucleophilic substitution reactions (Sₙ2).

This reactivity makes it a valuable intermediate for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental activity in the construction of complex molecules for pharmaceuticals and other advanced materials.[1]

Caption: Sₙ2 nucleophilic substitution mechanism using 2-phenylethyl methanesulfonate.

Applications in Drug Development and Research

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] Consequently, 2-phenylethyl methanesulfonate serves as a key building block for introducing this motif.

Intermediate in Pharmaceutical Synthesis

It is used in the synthesis of complex chiral molecules and various bioactive compounds.[1] Its ability to cleanly introduce the phenethyl group via nucleophilic displacement is highly valued. For example, it can be used in the synthesis of precursors for ligands targeting adrenoceptors, dopamine receptors, and other critical biological targets.[3]

Critical Consideration: Genotoxic Impurities

In the context of drug development, methanesulfonate esters are a class of compounds that receive intense scrutiny from regulatory bodies. This is because they are alkylating agents, which can react with DNA, leading to mutations and potentially causing cancer.[4][5] Such compounds are classified as potential genotoxic impurities (PGIs).

The issue gained prominence after the withdrawal of the drug Viracept (Nelfinavir mesilate) from European markets in 2007 due to contamination with ethyl methanesulfonate (EMS).[6] This event led to stringent regulatory requirements for assessing and controlling PGIs in all active pharmaceutical ingredients (APIs). Therefore, if 2-phenylethyl methanesulfonate is used in a synthesis, it is imperative to demonstrate its removal to levels below the Threshold of Toxicological Concern (TTC).

Experimental Protocols

The following protocols are provided as illustrative examples. All laboratory work should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

Protocol: Synthesis of 2-Phenylethyl Methanesulfonate

This protocol is adapted from standard mesylation procedures.

Materials:

-

2-Phenylethanol (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylethanol in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine to the stirred solution.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (triethylammonium hydrochloride) will be observed.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil can be purified by flash column chromatography on silica gel if necessary.

Protocol: Analytical Detection by HPLC-UV

Controlling residual 2-phenylethyl methanesulfonate is critical. This HPLC method is based on principles for detecting similar sulfonate esters.[7][8] Direct detection is possible due to the UV-active phenyl group.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with a UV detector (e.g., Waters e2695 with a 2998 PDA Detector).[8]

-

Column: C18 reversed-phase column (e.g., SunFire C18, 250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous percentage (e.g., 80% A) and ramp to a high organic percentage (e.g., 90% B) over 20 minutes to elute the relatively nonpolar analyte.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm or 254 nm.

-

Injection Volume: 10 µL.

Workflow:

Caption: Experimental workflow for the quantification of 2-phenylethyl methanesulfonate.

Safety and Handling

As an alkylating agent, 2-phenylethyl methanesulfonate should be handled with caution. Information is derived from safety data for structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[9]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[9]

References

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets 2-[(METHANESULFONYL)AMINO]-2-PHENYLETHYL METHANESULFONATE. Retrieved from [Link]

-

Drugs.com. (2023). List of Alkylating agents. Retrieved from [Link]

-

Eldridge, P. A., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(10), 4135-4147. Retrieved from [Link]

-

Li, Q., et al. (2017). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Journal of Separation Science, 40(16), 3244-3251. Retrieved from [Link]

-

MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1885. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. Retrieved from [Link]

-

Rodríguez-Lozano, M. C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 249. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

SyntheticPage. (2013). BOC deprotection of an aminophenylethyl methanesulfonate using hydrochloric acid. Retrieved from [Link]

Sources

- 1. Phenethyl methanesulfonate (20020-27-3) for sale [vulcanchem.com]

- 2. 2-PHENYLETHYLMETHANESULPHONATE CAS#: 20020-27-3 [amp.chemicalbook.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 6. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aksci.com [aksci.com]

Physical state and appearance of Phenethyl mesylate

An In-depth Technical Guide to the Physical State and Appearance of Phenethyl Mesylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of Phenethyl mesylate (2-phenylethyl methanesulfonate), with a focus on its physical state and appearance. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Identity

Phenethyl mesylate, also known as 2-phenylethyl methanesulfonate, is a crucial intermediate in organic synthesis. Its utility primarily stems from the methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions, making it a valuable alkylating agent.[1] Understanding its physical properties is paramount for its safe handling, storage, and effective application in synthetic protocols.

The key identifiers for Phenethyl mesylate are summarized below:

| Identifier | Value |

| IUPAC Name | 2-phenylethyl methanesulfonate |

| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester |

| CAS Number | 20020-27-3 |

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.26 g/mol [1] |

| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1 |

| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N |

Physical State and Appearance

At standard ambient temperature and pressure (SATP), Phenethyl mesylate exists as a clear liquid .[1] Its appearance is typically described as colorless to very pale yellow. This liquid state is a key distinguishing feature from structurally similar compounds, such as phenyl methanesulfonate, which is a solid at room temperature.[1] The liquid nature of Phenethyl mesylate has direct implications for its handling, requiring appropriate containment and transfer techniques to avoid spills and exposure.

While one safety data sheet describes the odor as "characteristic," it also notes that the odor threshold has not been determined. Another source states there is no data available on its odor. Therefore, it should be handled in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.

Caption: Key Physical Properties of Phenethyl Mesylate.

Physicochemical Data

A summary of the key physicochemical properties of Phenethyl mesylate is presented in the table below. This data is essential for designing experiments, performing safety assessments, and ensuring proper storage.

| Property | Value | Reference |

| Density | 1.02 g/cm³ at 20°C | |

| Boiling Point | 210 °C | |

| Flash Point | 102 °C | |

| Ignition Temperature | 410 °C | |

| Recommended Storage | 2-7°C (Refrigerated) | [1] |

The relatively high boiling point and flash point indicate that Phenethyl mesylate is not highly volatile or flammable at room temperature, which simplifies its handling to some extent. However, its recommended refrigerated storage suggests that it may be susceptible to degradation over time at ambient temperatures.[1]

Experimental Protocol: Determination of Physical State and Appearance

The following protocol outlines a standard procedure for the visual inspection and confirmation of the physical state and appearance of a chemical substance like Phenethyl mesylate upon receipt and before use in a laboratory setting. This protocol is designed to be self-validating by incorporating checks against expected properties and ensuring a safe handling environment.

Objective: To accurately document the physical state, color, and clarity of a sample of Phenethyl mesylate at ambient laboratory temperature.

Materials:

-

Sample of Phenethyl mesylate in a sealed container

-

Laboratory notebook or electronic documentation system

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

-

Fume hood

-

White background (e.g., a sheet of white paper or a porcelain plate)

-

Calibrated thermometer

Procedure:

-

Safety Precautions:

-

Before handling, review the Safety Data Sheet (SDS) for Phenethyl mesylate.

-

Don all required PPE.

-

Conduct all manipulations of the open container within a certified chemical fume hood to mitigate inhalation risks.

-

-

Sample Equilibration:

-

If the sample has been stored under refrigeration as recommended (2-7°C), allow the sealed container to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation from forming on the container, which could obscure visual assessment.

-

Record the ambient laboratory temperature using a calibrated thermometer.

-

-

Visual Inspection:

-

Place the sealed container against a white background to ensure accurate color assessment.

-

Visually inspect the contents through the container. Note the physical state (liquid or solid) and the color.

-

If the container is not transparent, carefully open it within the fume hood.

-

Using a clean glass pipette, withdraw a small aliquot of the sample and transfer it to a clean, dry watch glass or test tube.

-

Observe the sample against the white background. Record the color (e.g., colorless, pale yellow) and clarity (e.g., clear, hazy, cloudy).

-

Gently tilt the container or watch glass to observe the viscosity and flow characteristics, confirming its liquid state.

-

-

Documentation:

-

Record all observations in a laboratory notebook. Include the date, chemical name, lot number, ambient temperature, and a detailed description of the physical state, color, and clarity.

-

Compare the observations with the specifications provided by the supplier and in authoritative literature. Any discrepancies should be noted and reported.

-

Caption: Workflow for Physical State Determination.

Conclusion

Phenethyl mesylate is a clear, colorless to pale yellow liquid at standard temperature and pressure. Its physical properties necessitate careful handling in a well-ventilated area and storage under refrigerated conditions to maintain its stability and purity. The provided experimental protocol offers a reliable method for the routine verification of its physical appearance, ensuring quality control in research and development settings.

References

Sources

A Technical Guide to Phenethyl Methanesulfonate: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary: This guide provides a comprehensive technical overview of phenethyl methanesulfonate (phenethyl mesylate), a key organic intermediate. We will explore its fundamental chemical and physical properties, including its molecular formula and weight. The document details a representative synthetic pathway and discusses the compound's core reactivity as an alkylating agent. Furthermore, we outline its applications, particularly within pharmaceutical development, and present a validated analytical method for its characterization and quality control. Safety protocols and handling considerations are also addressed to ensure its proper use in a research and development setting.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a phenethyl group attached to a methanesulfonate ester. This structure dictates its reactivity and utility in organic synthesis. Its key identifiers and properties are summarized below.

The molecular formula of this compound is C9H12O3S, and it has a molecular weight of approximately 200.26 g/mol .[1][2][3][4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H12O3S | [1][2][3][4][5] |

| Molecular Weight | 200.26 g/mol | [1][2] |

| IUPAC Name | 2-phenylethyl methanesulfonate | [1] |

| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester | [1][4] |

| CAS Number | 20020-27-3 | [1][2][3][5] |

| Physical State (20°C) | Clear Liquid | [1] |

| Recommended Storage | 2-7°C (Refrigerated) | [1] |

| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1 | [1] |

| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N | [1] |

The Chemistry of this compound: Synthesis and Reactivity

The utility of this compound stems from its straightforward synthesis and its predictable reactivity, which is dominated by the excellent leaving group character of the methanesulfonate (mesylate) moiety.

Principle of Synthesis

This compound is typically synthesized via the esterification of 2-phenylethanol with methanesulfonyl chloride. This reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of an appropriate solvent, like dichloromethane, facilitates the reaction and subsequent workup. This method is a standard and efficient way to convert an alcohol into a highly reactive intermediate for nucleophilic substitution reactions.

Caption: General synthesis pathway for this compound.

Illustrative Laboratory Protocol for Mesylate Synthesis

The following is a representative protocol for the synthesis of a methanesulfonate ester, adapted from a similar procedure for benzyl methanesulfonate.[6] This protocol highlights the key steps and considerations for researchers.

Materials:

-

2-Phenylethanol

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (CH2Cl2), anhydrous

-

Water (for washing)

-

Magnesium sulfate (MgSO4) or Sodium Sulfate (Na2SO4), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Combine 2-phenylethanol and triethylamine in a round-bottom flask containing anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the stirred solution to approximately 0°C using an ice-water bath.

-

Add a solution of methanesulfonyl chloride in dichloromethane dropwise via a dropping funnel, ensuring the internal temperature is maintained below 5°C to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5°C, monitoring progress by TLC or LC-MS.

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, dilute HCl (to remove excess base), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound, typically as an oil.[6]

Core Reactivity: The Mesylate as an Excellent Leaving Group

This compound's primary role in organic synthesis is as an alkylating agent.[1] The methanesulfonate group is an excellent leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized. This facilitates nucleophilic substitution reactions (SN2), where a wide variety of nucleophiles can displace the mesylate to form new carbon-carbon or carbon-heteroatom bonds.

Caption: Nucleophilic substitution (SN2) reaction mechanism.

Applications in Pharmaceutical and Research Chemistry

The reliable reactivity of this compound makes it a valuable intermediate in multi-step organic syntheses, particularly in the pharmaceutical industry.[1] Its ability to introduce the phenethyl moiety is crucial for building the carbon skeleton of many biologically active molecules.

For instance, it has been noted for its role in the synthesis pathway of complex chiral molecules with pharmaceutical relevance, such as tert-butyl (1R)-2-cyano-1-phenylethylcarbamate.[1] The presence of validated analytical methods for this compound underscores its importance in pharmaceutical quality control, where it may be monitored as a key intermediate or a process-related impurity.[1]

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of this compound.[1] A robust HPLC-UV method allows for precise quality control in manufacturing and research settings.

HPLC-UV Methodology

The following is a validated HPLC method for the analysis of this compound.[1]

Table 2: HPLC-UV Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (Specific dimensions as per validated method) |

| Mobile Phase A | Water with 0.05% Phosphoric Acid |

| Mobile Phase B | Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Gradient Program | Time(min) - %A - %B: (0, 95, 5), (5, 95, 5), (20, 30, 70), (21, 95, 5), (30, 95, 5) |

This gradient elution profile ensures effective separation of this compound from starting materials, byproducts, and potential impurities.[1] For trace-level analysis, particularly in the context of genotoxic impurities, derivatization techniques followed by HPLC-UV or GC-MS analysis may be employed to enhance sensitivity, a strategy commonly used for related methanesulfonate compounds.[7][8][9]

Sources

- 1. This compound (20020-27-3) for sale [vulcanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound , 98% , 20020-27-3 - CookeChem [cookechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound-20020-27-3 - Thoreauchem [thoreauchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Phenethyl Methanesulfonate

Abstract

Phenethyl methanesulfonate (PEM), also known as phenethyl mesylate, is a critical intermediate in the synthesis of complex pharmaceutical compounds. Its role as a potent alkylating agent, facilitated by the excellent leaving group characteristics of the methanesulfonate moiety, makes it invaluable in forming carbon-carbon and carbon-heteroatom bonds.[1] However, this inherent reactivity also raises significant considerations regarding its solubility in various solvent systems and its stability under diverse processing and storage conditions. Furthermore, as a member of the sulfonate ester class, PEM is classified as a potential genotoxic impurity (PGI), necessitating rigorous control and understanding of its fate and behavior. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering foundational knowledge, field-proven experimental protocols, and critical insights for researchers, scientists, and drug development professionals.

Introduction: The Duality of a Key Intermediate

This compound (CAS No. 20020-27-3) is a clear, liquid organosulfur compound at standard conditions.[1] Its molecular structure, featuring a nonpolar phenethyl group and a polar methanesulfonate group, imparts a nuanced physicochemical profile that dictates its behavior in chemical systems. In pharmaceutical development, the precise control over reaction conditions is paramount. For an intermediate like PEM, understanding its solubility is fundamental to designing efficient reaction, extraction, and purification processes. Simultaneously, a thorough characterization of its stability is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API), preventing the formation of degradants, and controlling the levels of this potentially genotoxic substance.[1][2]

This document moves beyond a simple recitation of properties. It aims to provide a causal understanding of why PEM behaves as it does and how to experimentally validate these characteristics in a reliable and reproducible manner.

Physicochemical Characteristics

A foundational understanding begins with the core physicochemical properties of the molecule, which are summarized in the table below. These parameters are the primary determinants of its solubility and stability profile.

| Property | Value | Reference |

| IUPAC Name | 2-phenylethyl methanesulfonate | [3] |

| Synonyms | Phenethyl mesylate, PEM | [1] |

| CAS Number | 20020-27-3 | [1] |

| Molecular Formula | C9H12O3S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Storage | 2-7°C (Refrigerated) | [1] |

The Solubility Profile of this compound

The solubility of PEM is a direct consequence of its amphiphilic nature. The aromatic phenethyl tail confers lipophilicity, while the sulfonate ester head provides a high degree of polarity. This duality suggests a broad, but not universal, solubility across a range of organic solvents.

Theoretical Solubility Framework & Predicted Profile

The principle of "like dissolves like" provides a strong predictive foundation for PEM's solubility.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to strong dipole-dipole interactions with the methanesulfonate group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected. These solvents can effectively solvate both the nonpolar phenethyl group and, to some extent, the polar ester. Synthesis workup procedures frequently utilize dichloromethane, confirming this.[5]

-

Ethers (e.g., THF, Dioxane): Moderate to good solubility is predicted. These solvents can act as hydrogen bond acceptors for any trace water and interact with the nonpolar regions of PEM. Dioxane has been used as a solvent for reactions involving PEM derivatives.[6]

-

Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While polar, the potential for these protic solvents to act as nucleophiles towards the reactive PEM under certain conditions should be considered.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The highly polar methanesulfonate group is energetically unfavorable in a nonpolar environment.[5]

-

Aqueous Solubility: Very low solubility is expected. The large, hydrophobic phenethyl group will dominate, limiting its miscibility in water. This is analogous to its precursor, phenethyl alcohol, which is only slightly soluble in water (2 mL per 100 mL).[7] Related alkyl methanesulfonates, such as methyl methanesulfonate, are noted as soluble in water, but the larger hydrophobic moiety of PEM significantly alters this property.[8][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Solvates both polar and nonpolar moieties. |

| Ethers | THF, Dioxane | Moderate to High | Good interaction with the phenethyl group. |

| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability; potential for reactivity. |

| Nonpolar Hydrocarbons | Hexane, Toluene | Low | Energetically unfavorable to solvate the polar head. |

| Aqueous | Water, Buffers | Very Low | Large hydrophobic group limits miscibility. |

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

To move from prediction to empirical data, the isothermal shake-flask method is the gold standard for its reliability and direct measurement of equilibrium solubility.[10][11] This protocol is designed as a self-validating system.

Objective: To determine the equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (min. 98% purity)

-

Selected solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC-UV system or other suitable quantitative analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of PEM to a series of vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is key.

-

Add a precise volume (e.g., 5 mL) of the selected solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate for a predetermined period. A 24-hour period is often sufficient to reach equilibrium, but this should be confirmed.[12][13]

-

Causality Check: Agitation ensures maximum surface area contact between the solute and solvent, accelerating the path to thermodynamic equilibrium. A longer, 48-hour or 72-hour check for a subset of samples is performed to ensure equilibrium was reached at 24 hours (i.e., the concentration does not increase further).[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow coarse particles to settle.

-

Centrifuge the vials at high speed to pellet any remaining undissolved PEM. This step is critical to avoid artificially high results from suspended microparticles.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant from each vial.

-

Dilute the aliquot quantitatively with a suitable solvent (in which PEM is freely soluble, e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of PEM.

-

-

Quantification:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

The average concentration from the triplicate vials represents the solubility of PEM in that solvent at the specified temperature. Report results in units such as mg/mL or mol/L.[5]

-

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the isothermal shake-flask protocol.

Caption: Experimental workflow for solubility determination.

The Stability Profile of this compound

The stability of PEM is intrinsically linked to its function as an alkylating agent. The electron-withdrawing nature of the methulfonyl group makes the ester oxygen a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack. Understanding the kinetics and pathways of its degradation is essential for process control, formulation, and safety.

Forced Degradation (Stress Testing)

To comprehensively evaluate the stability of a molecule, forced degradation studies are indispensable. These studies expose the compound to conditions more severe than those it would encounter during its shelf life to identify potential degradation pathways and products.[14][15][16] The ICH guideline Q1A(R2) provides the regulatory framework for these studies.[14]

Key Stress Conditions:

-

Hydrolysis: Across a range of pH values (e.g., acidic, neutral, basic).

-

Oxidation: Using reagents like hydrogen peroxide.

-

Thermal Stress: At elevated temperatures (e.g., 60-80°C).[17]

-

Photostability: Exposure to controlled UV and visible light sources.[15]

A target degradation of 5-20% is generally considered optimal, as it is sufficient to form and identify degradation products without completely destroying the parent molecule, which could lead to complex secondary degradation.[14][17]

Specific Degradation Pathways

A. Hydrolytic Degradation: This is the most anticipated degradation pathway for PEM in the presence of water. The mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the electrophilic carbon adjacent to the ester oxygen.

-

Mechanism: The reaction proceeds via an SN2 mechanism, leading to the formation of phenethyl alcohol and methanesulfonic acid.

-

pH Dependence: The rate of hydrolysis is expected to be significantly influenced by pH.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the potent nucleophile, hydroxide ion (OH⁻), will dramatically accelerate the rate of hydrolysis.

-

Neutral/Acid-Catalyzed Hydrolysis: Hydrolysis will still occur at neutral pH, driven by water acting as the nucleophile. Under acidic conditions, the reaction may be slower than in base, but protonation of the sulfonyl oxygens could potentially facilitate the reaction. For related sulfonate esters, hydrolysis rates are often significant even at neutral pH.[18]

-

B. Thermal Degradation: Exposure to high temperatures can provide the activation energy needed to overcome reaction barriers, leading to degradation. For methanesulfonates, thermal decomposition often begins at temperatures well above typical processing conditions, often exceeding 300-400°C for metal salts.[19] However, for an organic ester like PEM, decomposition may occur at lower temperatures, potentially involving elimination reactions or cleavage of the C-S bond.[20] The recommended refrigerated storage indicates a sensitivity to ambient or elevated temperatures over time.[1]

C. Photodegradation: Molecules containing aromatic rings, like PEM, can absorb UV light. This absorption can excite the molecule to a higher energy state, where it may undergo various reactions, including bond cleavage or oxidation. A photostability study as per ICH Q1B guidelines, involving exposure to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², is required to assess this liability.[15][21]

Visualization: Potential Degradation Pathways

This diagram illustrates the primary hydrolytic degradation pathway for this compound.

Caption: Primary hydrolytic degradation pathway of PEM.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products and pathways of PEM under various stress conditions and to establish a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of PEM in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1, 2, 4, 8 hours). Causality Note: Basic hydrolysis is typically much faster, hence lower temperature and shorter times are used initially.

-

Neutral Hydrolysis: Dilute stock solution with water. Heat at 60°C for a specified time.

-

Oxidative Degradation: Treat stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose solid PEM and the stock solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines, alongside a dark control sample wrapped in aluminum foil.[21]

-

-

Sample Quenching & Analysis:

-

At each time point, withdraw a sample.

-

For acid/base samples, neutralize the solution to prevent further degradation upon storage.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all stressed samples, a non-stressed control, and a blank by a high-resolution HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of PEM remaining and the percentage of each degradation product formed.

-

The analytical method is considered "stability-indicating" if it can resolve the parent PEM peak from all degradation product peaks.

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Safety, Handling, and the Genotoxicity Imperative

As an alkylating agent, this compound has the potential to react with nucleophilic sites on DNA, which is the mechanistic basis for the genotoxicity of this class of compounds.[22] Related compounds like ethyl methanesulfonate (EMS) are well-established mutagens.[22][23] Therefore, PEM must be treated as a potential genotoxic impurity (PGI).

Handling Precautions:

-

Engineering Controls: All handling of PEM, especially stock solutions and solid material, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.[26][27]

-

Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent, and dispose of it as hazardous waste.

-

Waste Disposal: All waste contaminated with PEM must be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a synthetically valuable yet chemically sensitive intermediate. Its solubility is governed by a balance of polar and nonpolar characteristics, making it amenable to dissolution in a range of organic solvents but poorly soluble in aqueous media. The compound's stability is a critical parameter, with hydrolytic degradation being the most prominent pathway, the rate of which is highly dependent on pH. As a potential genotoxic impurity, a comprehensive understanding of its solubility and stability is not merely a matter of process optimization but a fundamental requirement for ensuring the safety and quality of pharmaceutical products. The experimental frameworks provided herein offer robust, self-validating systems for researchers to generate the empirical data necessary for informed decision-making in drug development and manufacturing.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Resolve Mass. [Link]

-

Patel, Y., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. [Link]

-

Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research. [Link]

-

The Toxicologist. (2017). Society of Toxicology (SOT). [Link]

-

Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Toxicology Letters. [Link]

-

Kraynak, A. R., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis. [Link]

-

Methanesulfonic acid. (n.d.). Wikipedia. [Link]

-

Methyl methanesulfonate. (n.d.). Solubility of Things. [Link]

-

Gocke, E., et al. (2009). Ethyl methanesulfonate toxicity in Viracept--a comprehensive human risk assessment based on threshold data for genotoxicity. Toxicology Letters. [Link]

-

Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Clym. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

-

Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. [Link]

-

Phenethyl acetate. (n.d.). Solubility of Things. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

-

Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Thermal decomposition of metal methanesulfonates in air. (2002). ResearchGate. [Link]

-

BOC deprotection of an aminophenylethyl methanesulfonate using hydrochloric acid. (n.d.). ChemSpider SyntheticPages. [Link]

-

Thermal degradation processes of aromatic poly(ether sulfone) random copolymers bearing pendant carboxyl groups. (2018). MDPI. [Link]

-

Teasdale, A., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for sulfonate ester impurity formation. ResearchGate. [Link]

-

RoC Profile: Methyl Methanesulfonate. (n.d.). National Toxicology Program (NTP). [Link]

-

Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI. [Link]

-

Features of Thermal Degradation of Chlorosulfonated Polyethylene. (2020). ResearchGate. [Link]

-

Phenethyl alcohol. (n.d.). Wikipedia. [Link]

Sources

- 1. This compound (20020-27-3) for sale [vulcanchem.com]

- 2. Ethyl methanesulfonate toxicity in Viracept--a comprehensive human risk assessment based on threshold data for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. pqri.org [pqri.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ema.europa.eu [ema.europa.eu]

- 22. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. artsci.usu.edu [artsci.usu.edu]

- 25. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 26. thesafetygeek.com [thesafetygeek.com]

- 27. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

An In-depth Technical Guide to Phenethyl Methanesulfonate in Nucleophilic Substitution Reactions

Abstract

Phenethyl methanesulfonate is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the phenethyl moiety onto a wide range of nucleophiles. Its utility is anchored in the exceptional leaving group ability of the methanesulfonate (mesylate) group, which transforms the otherwise unreactive hydroxyl group of phenethyl alcohol into a highly reactive electrophilic center. This guide provides a comprehensive exploration of this compound, detailing its synthesis, the mechanistic underpinnings of its reactivity in nucleophilic substitution reactions, and its practical applications. We will delve into the causality behind experimental choices, provide validated protocols, and present data to offer a field-proven perspective on leveraging this versatile alkylating agent in research and development settings.

The Molecular Architecture and Strategic Role of this compound

This compound (CAS 20020-27-3), with the chemical formula C9H12O3S, is an ester of methanesulfonic acid and phenethyl alcohol.[1][2] Its strategic importance in organic synthesis stems from its function as a potent alkylating agent.[1] The core of its reactivity lies in the methanesulfonate group, which serves as an outstanding leaving group in nucleophilic substitution reactions.[3][4]

| Property | Value | Source(s) |

| IUPAC Name | 2-Phenylethyl methanesulfonate | [5] |

| Molecular Formula | C9H12O3S | [1][2] |

| Molecular Weight | 200.26 g/mol | [1] |

| Physical State | Clear Liquid | [1] |

| Primary Function | Alkylating Agent / Synthetic Intermediate | [1] |

The Methanesulfonate Group: An Exemplary Leaving Group